molecular formula C12H12FN3 B1527940 [(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine CAS No. 1184512-54-6

[(4-Fluorophenyl)(pyrazin-2-yl)methyl](methyl)amine

Cat. No. B1527940
CAS RN: 1184512-54-6
M. Wt: 217.24 g/mol
InChI Key: ANGMPBYFQOMNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)(pyrazin-2-yl)methylamine is a chemical compound with the molecular formula C12H12FN3. It has a molecular weight of 217.24 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

(4-Fluorophenyl)(pyrazin-2-yl)methylamine has a molecular weight of 217.24 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Pharmacology: Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy. It exhibits selectivity towards ENT2 over ENT1, making it a novel candidate for targeted drug design .

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The compound’s structure allows for SAR studies to understand the relationship between its chemical structure and pharmacological activity. This can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Biochemistry: Enzyme Kinetics

Researchers can use this compound to study enzyme kinetics, particularly in enzymes involved in nucleoside transport. Its inhibitory properties can help elucidate the mechanisms of enzyme action and regulation .

Neuroscience: Neurotransmitter Uptake Studies

Given its role in inhibiting nucleoside transporters, this compound can be used to investigate the uptake and release of neurotransmitters, which may have implications for understanding neurological disorders .

Oncology: Cancer Chemotherapy

The compound’s selective inhibition of ENTs can be leveraged in cancer chemotherapy to enhance the efficacy of nucleoside analog drugs, which are used to disrupt DNA replication in cancer cells .

Molecular Biology: Gene Expression Studies

By affecting nucleoside transporters, this compound can influence the availability of nucleosides, which are the building blocks of nucleic acids, thereby affecting gene expression and cellular function .

Toxicology: Safety and Efficacy Profiling

The compound can be used in toxicological studies to assess its safety profile, including its effects on cell viability, protein expression, and cellular internalization processes .

Chemical Biology: Molecular Docking and Modeling

It can serve as a model compound for molecular docking studies to predict how it interacts with various biological targets, which is crucial for rational drug design and discovery .

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-14-12(11-8-15-6-7-16-11)9-2-4-10(13)5-3-9/h2-8,12,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGMPBYFQOMNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.